molecular formula C24H18FNO4 B2491374 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide CAS No. 923112-99-6

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide

Cat. No.: B2491374
CAS No.: 923112-99-6
M. Wt: 403.409
InChI Key: HHHHMTRDFCUJBJ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic chromen-4-one derivative featuring a 4-ethoxyphenyl substituent at position 2 of the chromen ring and a 4-fluorobenzamide group at position 5. Chromen-4-one (benzopyran-4-one) derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural characterization of such compounds typically employs crystallographic tools like SHELX and WinGX, which are instrumental in refining molecular geometries and analyzing packing interactions .

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c1-2-29-19-10-5-15(6-11-19)23-14-21(27)20-13-18(9-12-22(20)30-23)26-24(28)16-3-7-17(25)8-4-16/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHHMTRDFCUJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-4-one structure.

    Introduction of the ethoxyphenyl group: The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used as a probe to study enzyme-substrate interactions and as a tool to investigate cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N-substituted chromen-4-one benzamides. Key analogues (Table 1) differ in substituents on the chromen core and benzamide group, leading to variations in physicochemical and pharmacological properties.

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name (CAS No.) Chromen Substituent (Position 2) Benzamide Substituent (Position 6) Molecular Weight (g/mol) Key Features
Target Compound 4-ethoxyphenyl 4-fluorobenzamide ~407.37 (calculated) Ethoxy (electron-donating), Fluorine (electron-withdrawing)
4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (923233-39-0) Phenyl 4-bromobenzamide ~435.25 Bromine (bulky, lipophilic)
4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (923211-76-1) 2-methylphenyl 4-chlorobenzamide ~407.87 Methyl (steric hindrance), Chlorine (moderate electronegativity)
3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (923191-98-4) 4-methoxyphenyl 3,4,5-trimethoxybenzamide ~517.48 Multiple methoxy groups (high polarity)

Impact of Substituents on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxy group in the target compound enhances solubility via polar interactions, while the 4-fluoro group in the benzamide moiety increases metabolic stability by resisting oxidative degradation .
  • Steric Effects :

    • The 2-methylphenyl group in 923211-76-1 creates steric hindrance, which may limit binding to flat active sites compared to the planar 4-ethoxyphenyl group in the target compound .

Crystallographic and Computational Insights

Crystallographic data for these compounds are often refined using SHELX and WinGX, enabling precise analysis of bond lengths, angles, and packing motifs. For example:

  • The ethoxyphenyl group in the target compound likely adopts a coplanar conformation with the chromen ring, optimizing π-π stacking interactions .
  • Halogenated derivatives (e.g., 923233-39-0) may exhibit stronger van der Waals interactions due to larger atomic radii (Br vs. F) .

Biological Activity

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic compound belonging to the class of chromone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23H18FNO3
  • Molecular Weight : 375.39 g/mol
  • IUPAC Name : this compound

This structure features a chromone core substituted with an ethoxyphenyl group and a fluorobenzamide moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that chromone derivatives can inhibit key inflammatory pathways. For instance, studies have shown that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of the fluorine atom in this compound may enhance its binding affinity to COX enzymes, potentially leading to increased anti-inflammatory efficacy.

2. Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress. Preliminary studies suggest that this compound may scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

3. Anticancer Potential

Chromone derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies on related compounds have shown promising results against various cancer cell lines, including breast and prostate cancer. The mechanism is thought to involve the modulation of cell cycle regulators and apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The study also highlighted that the compound induced G1 phase arrest in the cell cycle, suggesting a mechanism that prevents cancer cell proliferation.

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